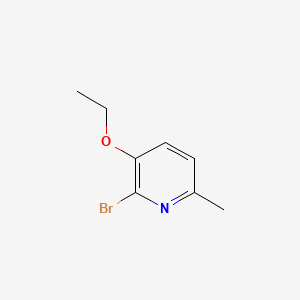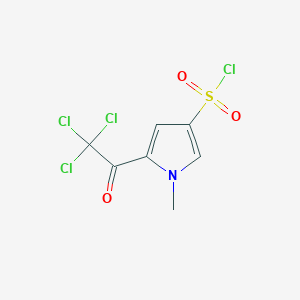
1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a trichloroacetyl group and a sulfonyl chloride group attached to a pyrrole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride typically involves the reaction of 1-methyl-1H-pyrrole-3-sulfonyl chloride with trichloroacetyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The trichloroacetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols or aldehydes.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds with potential biological activity.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Cyclization Catalysts: Lewis acids, transition metal catalysts
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
Carboxylic Acids and Alcohols: Formed by oxidation and reduction of the trichloroacetyl group
Scientific Research Applications
1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles. It is also used in the development of new synthetic methodologies.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms. It can be used to introduce sulfonyl chloride groups into peptides and proteins for labeling and cross-linking studies.
Medicine: Investigated for its potential as a pharmacophore in drug discovery. Derivatives of this compound may exhibit biological activity and can be used in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties. It can be used in the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biomolecules. This reactivity is exploited in biochemical studies to modify proteins and peptides. The trichloroacetyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride can be compared with other pyrrole derivatives and sulfonyl chlorides:
1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with a carbaldehyde group instead of a sulfonyl chloride group. It is used in different synthetic applications and has distinct reactivity.
1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile: Contains a carbonitrile group, which imparts different chemical properties and reactivity compared to the sulfonyl chloride group.
1-methyl-1H-pyrrole-3-sulfonyl chloride: Lacks the trichloroacetyl group, making it less versatile in certain synthetic applications but still useful as a sulfonylating agent.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-methyl-5-(2,2,2-trichloroacetyl)pyrrole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl4NO3S/c1-12-3-4(16(11,14)15)2-5(12)6(13)7(8,9)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFRYNZCFXKAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2994322.png)
![N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide](/img/structure/B2994325.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide](/img/structure/B2994326.png)
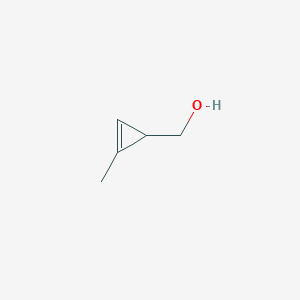
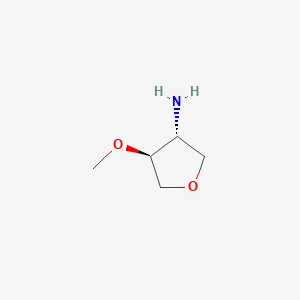
![(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one](/img/structure/B2994330.png)
![2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride](/img/structure/B2994331.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2994332.png)
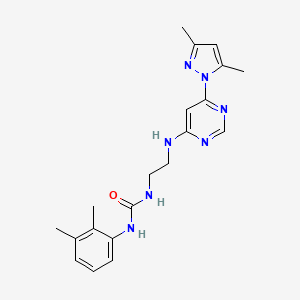

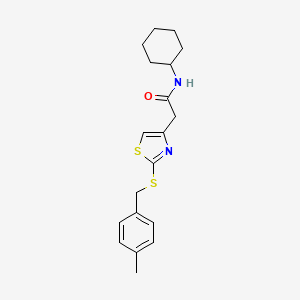
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2994340.png)

